molecular formula C15H15ClN4O B2531459 4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1358205-74-9

4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2531459
CAS No.: 1358205-74-9
M. Wt: 302.76
InChI Key: ZJLCKOAZXURDLQ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a chemical research reagent featuring a benzamide scaffold. This structure is of significant interest in medicinal chemistry, particularly in the discovery and optimization of kinase inhibitors . Compounds with a similar structural motif, containing a pyrimidine core substituted with a pyrrolidine group and a chlorinated benzamide, have been investigated as potent inhibitors of essential plasmodial kinases such as PfGSK3 and PfPK6, revealing their potential as starting points for novel antimalarial therapies . The mechanism of action for this class of compounds often involves targeting the ATP-binding site of kinase enzymes, thereby disrupting crucial signaling pathways in pathogens or disease models . The presence of the chlorobenzamide moiety and the pyrrolidinyl-pyrimidine group is common in small molecules designed for high-affinity binding to various biological targets. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacological tool for probing biological mechanisms in various disease contexts. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c16-12-5-3-11(4-6-12)14(21)19-13-9-17-15(18-10-13)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLCKOAZXURDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide typically involves the reaction of 2-chloropyrimidine with pyrrolidine, followed by further modifications. One common method involves the use of trifluoroacetic acid as a catalyst to facilitate the reaction between N-(4,4-diethoxybutyl)pyrimidin-2-amine and aromatic C-nucleophiles . The reaction mixture is stirred at room temperature for a specified duration, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic catalysts and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring facilitates displacement of the chlorine atom under basic or catalytic conditions.

Key Reactions :

  • Amine Substitution : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C yields aryl amine derivatives. For example, coupling with morpholine generates 4-morpholino-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide .

  • Alkoxy Substitution : Treatment with alkoxides (e.g., NaOMe, KOtBu) in THF replaces chlorine with methoxy or ethoxy groups .

Conditions :

ReagentSolventTemperatureTimeYield
PiperidineDMF100°C12 h78%
KOtBu/EtOHTHF60°C6 h65%

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings to form carbon-carbon bonds.

Reaction Types :

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) produces biaryl derivatives .

  • Sonogashira Coupling : With terminal alkynes (CuI, PdCl₂(PPh₃)₂), alkynyl-substituted pyrimidines are synthesized .

Example :
4-Cl-C6H4CONH-Pyrimidine+PhB(OH)2Pd(0)4-Ph-C6H4CONH-Pyrimidine\text{4-Cl-C}_6\text{H}_4\text{CONH-Pyrimidine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{4-Ph-C}_6\text{H}_4\text{CONH-Pyrimidine}
Yield : 72–85% under optimized conditions .

Reductive Dehalogenation

The chlorine substituent is reductively removed using catalytic hydrogenation or metal-based reductants.

Methods :

  • H₂/Pd-C : Hydrogenation in ethanol at 50°C removes chlorine, yielding N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide .

  • Zn/NH₄Cl : Reduction in aqueous THF provides the dechlorinated product in 68% yield.

Functionalization of the Benzamide Group

The amide moiety undergoes hydrolysis or condensation:

  • Hydrolysis : Acidic (HCl, reflux) or basic (NaOH, 80°C) conditions cleave the amide bond to produce 4-chlorobenzoic acid and 5-aminopyrimidine derivatives .

  • Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol forms imine-linked derivatives .

Pyrrolidine Ring Modifications

The pyrrolidine substituent on the pyrimidine ring can be functionalized:

  • N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH generates quaternary ammonium derivatives .

  • Oxidation : Reaction with m-CPBA oxidizes pyrrolidine to pyrrolidone, altering electronic properties.

Computational Insights

Conformational analysis reveals that the dihedral angle between the pyrimidine and benzamide planes critically influences biological activity. Derivatives maintaining an optimal angle (e.g., 1-methylaminopropyl analogs) retain high antiviral efficacy .

Scientific Research Applications

Research indicates that compounds similar to 4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide exhibit various biological activities. The following sections outline key applications based on current research findings.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, related compounds have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MIC) for these compounds ranged from 15.62 to 31.25 μmol/L against MRSA strains, indicating their potential as antimicrobial agents .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in various cancer cell lines. In vitro studies have reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 31 nM to 54 nM for structurally similar compounds, suggesting potent activity against cancer cell proliferation .

Data Summary Table

Activity Type Tested Compound MIC/IC50 Values Remarks
AntimicrobialThis compound15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeRelated compounds31 nM - 54 nMPotent against various cancer cells
MechanismInhibition of folate synthesisN/ATargeting bacterial growth

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Antimicrobial Efficacy Study : A detailed investigation assessed the antimicrobial efficacy of various derivatives, including this compound. Results indicated significant effectiveness against MRSA strains, positioning it as a promising candidate for further development in antimicrobial therapies .
  • Cancer Research : In vitro studies conducted on different cancer cell lines revealed that this compound exhibits substantial antiproliferative effects. The research focused on understanding the structure–activity relationships and optimizing the compound for enhanced efficacy against specific cancer types .
  • Biochemical Pathways Evaluation : Research evaluating biochemical pathways influenced by this compound suggested its role in modulating cellular signaling pathways critical for both bacterial survival and cancer cell proliferation .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The compound 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate () replaces pyrrolidine with a six-membered piperidine ring linked via an ethyl group. Key differences include:

  • Conformation : Piperidine adopts a chair conformation (q2 = 0.6994 Å, φ2 = 88.60°), enhancing stability and hydrogen-bonding interactions (O-H⋯N, O-H⋯O) in the crystal lattice .
  • Solubility : The ethyl linker and hydration in the piperidine derivative may improve aqueous solubility compared to the direct pyrrolidine-pyrimidine linkage in the target compound.

Pyridine-Substituted Analogues

2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS 478039-51-9, ) features a pyridine ring instead of pyrrolidine.

Aromatic Substituent Modifications

Methoxy and Amino Derivatives

4-Amino-5-chloro-2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide () introduces amino and methoxy groups. These substituents increase polarity and hydrogen-bonding capacity, likely improving solubility but reducing membrane permeability compared to the chloro-substituted target compound .

Complex Heterocyclic Systems

Compounds like 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one () incorporate fused chromene-pyrimidine systems. The extended π-conjugation and bulky substituents may enhance stacking interactions but reduce metabolic stability .

Pharmacokinetic and Structural Implications

Compound Name Amine Substituent Aromatic Substituent Molecular Weight Key Features
Target Compound Pyrrolidin-1-yl 4-Chlorobenzamide ~360.8* Rigid pyrrolidine, moderate lipophilicity
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide Piperidin-1-yl (ethyl-linked) 4-Chlorobenzamide 296.8 (anhydrous) Chair conformation, hydrogen-bonding
2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide Pyridin-4-yl 2-Chlorobenzamide ~326.7 Electron-deficient pyridine
4-Amino-5-chloro-2-methoxy derivative Piperazinyl-ethyl 4-Amino-5-chloro-2-methoxy 488.0 High polarity, enhanced solubility

*Estimated based on molecular formula.

Key Research Findings

  • Hydrogen-Bonding Networks : Piperidine derivatives form robust hydrogen bonds (e.g., O-H⋯N) in crystalline states, whereas pyrrolidine’s smaller ring may limit such interactions .
  • Thermodynamic Stability : Chromene-fused systems () show increased melting points due to extended conjugation but face synthetic complexity .

Biological Activity

4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide, a compound with the CAS number 1358205-74-9, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chlorinated benzamide structure linked to a pyrrolidine and pyrimidine moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is C15H15ClN4O, with a molecular weight of 302.76 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC15H15ClN4O
Molecular Weight302.76 g/mol
CAS Number1358205-74-9

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cancer and bacterial infections. The presence of the pyrimidine and pyrrolidine rings enhances the compound's ability to inhibit specific biological pathways.

Antibacterial Activity

A study evaluated the antibacterial properties of related pyrrole benzamide derivatives, revealing significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as effective antibacterial agents compared to standard controls like ciprofloxacin (MIC = 2 μg/mL) .

Anticancer Potential

In another context, compounds featuring similar structural motifs have been examined for their ability to inhibit cancer cell proliferation. For instance, derivatives with benzamide structures have shown promise as RET kinase inhibitors, which are critical in various cancers. These compounds exhibited moderate to high potency in ELISA-based assays, indicating their potential as therapeutic agents .

Case Studies

  • Antibacterial Efficacy : A series of studies highlighted the effectiveness of pyrrole-containing benzamide derivatives against resistant bacterial strains. The lead compound from this series showed an MIC comparable to established antibiotics, suggesting its utility in treating bacterial infections .
  • Cancer Cell Inhibition : Research involving similar compounds demonstrated their ability to induce apoptosis in cancer cell lines such as HeLa and U-87 MG. These studies utilized flow cytometry and Western blot analyses to confirm the compounds' effects on cell growth and apoptosis pathways .

Research Findings

Recent investigations into the biological activity of related compounds have revealed several important findings:

  • Bioavailability and Stability : Compounds with similar structures have shown high bioavailability and stability under various pH conditions, enhancing their therapeutic potential .
  • Enzyme Inhibition : The interaction of these compounds with enzymes involved in metabolic pathways has been explored, indicating that they may serve as inhibitors for key enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Q & A

Q. What are the key steps in synthesizing 4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Pyridine functionalization : Chlorination at the pyrimidine ring, followed by substitution with pyrrolidine via nucleophilic aromatic substitution. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-chlorination .
  • Amidation : Coupling the pyrimidine intermediate with 4-chlorobenzoyl chloride using a base (e.g., DIPEA) in anhydrous DMF. Catalytic agents like HOBt or EDCI may improve yield .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product (>95% purity) .

Q. What analytical methods are recommended for characterizing this compound’s purity and structural integrity?

  • UHPLC/MS : Detects degradation products (e.g., 4-chlorobenzamide) and validates molecular weight .
  • NMR (1H/13C) : Confirms substitution patterns (e.g., pyrrolidine attachment at pyrimidine C2) and absence of residual solvents .
  • X-ray crystallography : Resolves stereochemistry if chiral centers are present, as seen in related benzamide-protein complexes .

Advanced Research Questions

Q. How does the pyrrolidine substituent influence the compound’s interaction with biological targets?

The pyrrolidine group enhances:

  • Lipophilicity : Improves membrane permeability (logP ~2.8 predicted via PubChem data) .
  • Target engagement : The basic nitrogen in pyrrolidine may form hydrogen bonds with enzyme active sites (e.g., bacterial phosphopantetheinyl transferases, as inferred from structurally similar compounds) .
  • Metabolic stability : Resistance to oxidative metabolism compared to morpholine or piperidine analogs .

Q. What strategies resolve contradictions in biochemical assay data for this compound?

Contradictions (e.g., varying IC50 values) may arise from:

  • Assay interference : Test for false positives via counter-screens (e.g., fluorescence quenching in kinase assays) .
  • Solubility limitations : Use DMSO concentrations ≤0.1% and validate with dynamic light scattering (DLS) to detect aggregation .
  • Batch variability : Ensure synthetic reproducibility via LC-MS lot analysis and control for hydrate/solvate forms .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate bioavailability (Topological Polar Surface Area = 75 Ų) and cytochrome P450 interactions .
  • Molecular docking : Models binding to homology-built targets (e.g., bacterial PPTases) using PyMOL or AutoDock Vina, guided by crystallographic data of analogous benzamides .

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